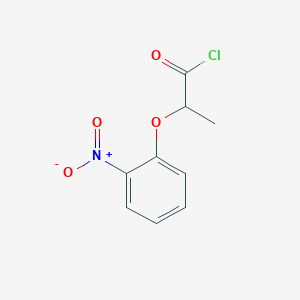
2-(2-Nitrophenoxy)propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Nitrophenoxy)propanoyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C9H8ClNO4 and a molecular weight of 229.62 .
Molecular Structure Analysis
The molecular structure of “2-(2-Nitrophenoxy)propanoyl chloride” consists of a propanoyl chloride group attached to a nitrophenoxy group . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Nitrophenoxy)propanoyl chloride” include a molecular weight of 229.62 . Other properties such as melting point, boiling point, and density can be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One notable application is in corrosion inhibition, where related nitrophenyl compounds have demonstrated effectiveness. For example, Yttrium 3-(4-nitrophenyl)-2-propenoate was studied for its efficiency as a corrosion inhibitor for copper alloy in chloride solutions, showing significant protection against corrosion through the formation of protective films on the copper surface (Nam et al., 2016).
Photocatalytic Degradation
Studies have also focused on the photocatalytic degradation of nitrophenol compounds, indicating potential applications in environmental remediation. The formation of nitrophenols as a result of UV irradiation of phenol and nitrate in aqueous solutions, both in homogeneous phase and with TiO2, suggests a pathway for the photocatalytic breakdown of pollutants (Vione et al., 2001).
Chemical Synthesis and Protection
In chemical synthesis, related compounds like propargyloxycarbonyl chloride have been utilized for the protection of hydroxyl and amino functionalities in amino alcohols and aminophenols, showcasing their role in complex organic synthesis processes (Ramesh et al., 2005).
Polymer Science
In polymer science, novel polymers have been synthesized for specific applications, such as light-switchable polymers from cationic to zwitterionic forms, which have demonstrated utility in DNA condensation and release, as well as switching antibacterial activity (Sobolčiak et al., 2013).
Catalysis and Sensor Development
Furthermore, gold nanoparticles hosted in a water-soluble polymer demonstrated potential as catalytic materials for electrochemical sensors, enabling the detection of nitrophenol isomers (Silva et al., 2014).
Wirkmechanismus
Target of Action
Compounds similar to “2-(2-Nitrophenoxy)propanoyl chloride”, such as acyl chlorides, typically target nucleophilic sites in molecules . These sites are electron-rich and can form a bond by donating an electron pair to an electrophile .
Mode of Action
Acyl chlorides, for example, react with primary amines in a nucleophilic addition/elimination reaction . The nucleophile attacks the electrophilic carbon of the acyl group, leading to the formation of a substituted product .
Pharmacokinetics
These properties are crucial in determining a compound’s bioavailability .
Eigenschaften
IUPAC Name |
2-(2-nitrophenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-6(9(10)12)15-8-5-3-2-4-7(8)11(13)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSJVEATDQEPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

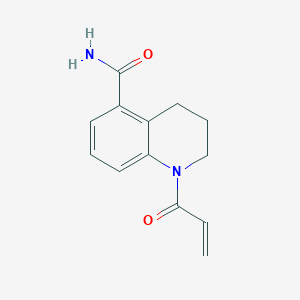
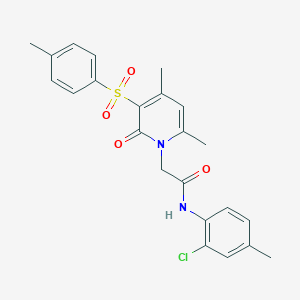
![N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2967980.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2967981.png)
![5-(2-Nitrophenyl)sulfonyl-1-piperidin-4-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B2967982.png)
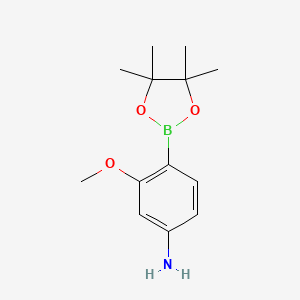
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2967984.png)

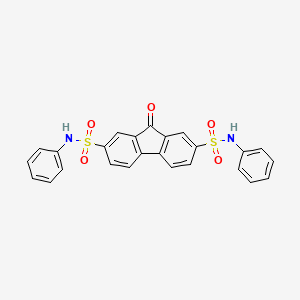
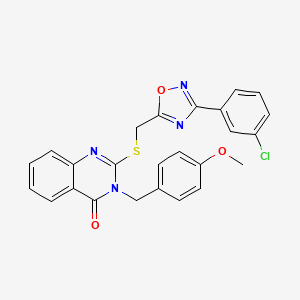
![5-[2-(Azepan-1-yl)-2-oxoethoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2967991.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2967993.png)
![Ethyl 3-[2-(4-chloroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2967994.png)
